molecular formula C12H15N3O3S B2695572 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide CAS No. 2415632-63-0

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide

Cat. No. B2695572
CAS RN: 2415632-63-0
M. Wt: 281.33
InChI Key: JIWRBCABRAEIRX-UHFFFAOYSA-N
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Description

“N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a pyrazole ring, which is a type of heterocycle with a five-membered ring containing two nitrogen atoms . The compound also includes a sulfonamide group, which is characterized by the general structure R-SO2-NR’R’’ where R, R’, and R’’ are organic groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, as well as the sulfonamide group. Each of these groups can undergo different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by interacting with specific proteins in the body. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Without more information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-15-11(6-7-13-15)12-5-2-9(18-12)8-14-19(16,17)10-3-4-10/h2,5-7,10,14H,3-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWRBCABRAEIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanesulfonamide

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